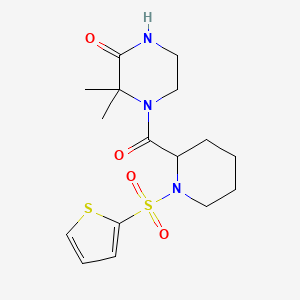

3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-8-10-18(16)14(20)12-6-3-4-9-19(12)25(22,23)13-7-5-11-24-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZJLMRJBWSJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and results from various studies.

Chemical Structure and Properties

The compound’s chemical formula is with a molecular weight of 349.46 g/mol. It features a piperazine core substituted with a thiophenesulfonyl group and a piperidine carbonyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against certain bacterial strains.

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation through modulation of specific biochemical pathways.

Antimicrobial Properties

A series of experiments assessed the antimicrobial activity of related compounds against various pathogens. For instance, derivatives similar to this compound demonstrated moderate to high effectiveness against Gram-positive bacteria like Staphylococcus aureus. The proposed mechanism includes disruption of bacterial cell membrane integrity .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may possess anti-inflammatory properties, potentially through inhibition of NF-kB signaling pathways .

Data Table: Biological Activities

Comparison with Similar Compounds

Structural Analogues of Piperazinone Derivatives

Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Derivatives like 1-(3-chlorophenyl)piperazin-2-one lack dimethyl groups, which may reduce steric hindrance and alter binding interactions .

Substituent Effects: The thiophen-2-ylsulfonyl group in the target compound introduces a sulfonamide moiety, which is frequently associated with enhanced target affinity and pharmacokinetic properties in drug design. Guanidine-substituted derivatives (e.g., Compound 7g) demonstrate that electron-dense terminal groups significantly boost cytotoxicity, suggesting that the target compound’s sulfonyl group (electron-withdrawing) may prioritize stability over direct cytotoxic effects .

Biological Activity Trends: Piperazinones with chlorophenyl or guanidine substituents exhibit marked cytotoxicity against cancer cell lines (HT-29, A549), with Compound 7g showing 2–3-fold higher potency than doxorubicin .

Physicochemical and ADME Properties

- Molecular Weight : The target compound (385.5 g/mol) exceeds the typical threshold for oral bioavailability (<500 g/mol), which may limit its drug-likeness without formulation adjustments. In contrast, simpler derivatives like CAS 952834-98-9 (278.37 g/mol) are more likely to comply with Lipinski’s rules .

- Solubility and logP : The thiophen-2-ylsulfonyl group may increase hydrophilicity compared to methylsulfanyl or chlorophenyl substituents, though this requires experimental validation .

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one?

Methodological Answer: The synthesis involves sequential coupling and cyclization steps. Key steps include:

- Sulfonylation of Piperidine: React thiophene-2-sulfonyl chloride with piperidine under basic conditions (e.g., pyridine or NEt₃) to form the sulfonamide intermediate.

- Coupling with Piperazinone: Use coupling agents like HOBt/TBTU or DCC/DMAP to conjugate the sulfonylated piperidine with 3,3-dimethylpiperazin-2-one. Solvent choice (e.g., anhydrous DMF or THF) and stoichiometric ratios (1:1.1 for acid:amine) are critical to avoid side reactions .

- Purification: Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., from ethanol/water) for high-purity yields (>95%).

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

Q. What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer: The compound’s sulfonyl and carbonyl groups suggest potential as a protease or kinase inhibitor. Preliminary studies on analogous piperazinone derivatives show:

- BRD4 Inhibition: Bivalent binding to bromodomains (BD1/BD2) disrupts acetyl-lysine recognition, downregulating oncogenes like c-Myc (IC₅₀ ~50 nM) .

- Cellular Potency: Use luciferase reporter assays (e.g., HEK293T cells) to quantify target engagement. EC₅₀ values correlate with BRD4 binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: Focus on modifying substituents to enhance potency and selectivity:

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Pharmacokinetics: Use Sprague-Dawley rats (IV/PO dosing) to measure AUC, Cmax, and bioavailability. Monitor plasma stability via LC-MS/MS .

- Efficacy: Xenograft models (e.g., MDA-MB-231 tumors in NSG mice) assess tumor growth inhibition. Dose at 50 mg/kg BID; correlate tumor volume reduction with c-Myc suppression (western blot) .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Replicate Assays: Conduct triplicate experiments under standardized conditions (e.g., ATP concentration, incubation time).

- Control Variables: Test for assay interference (e.g., compound aggregation detected via dynamic light scattering) .

- Cross-Validate: Compare results across orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.